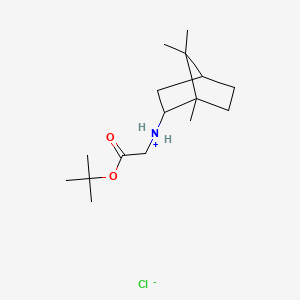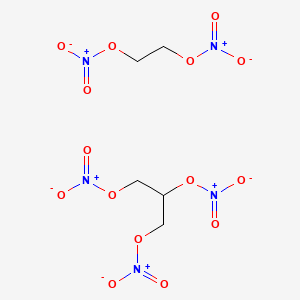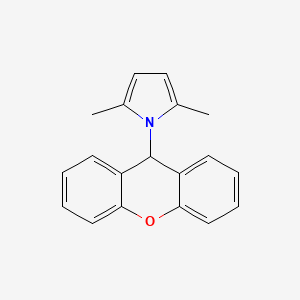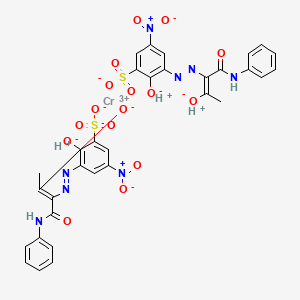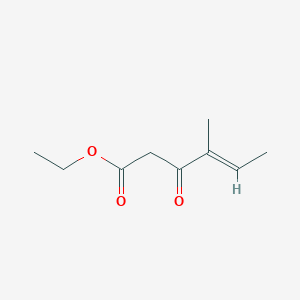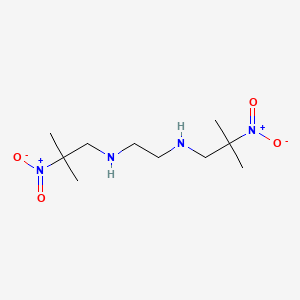
1,2-Ethanediamine, N,N'-bis(2-methyl-2-nitropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- is a chemical compound with the molecular formula C10H22N4O4 It is characterized by the presence of two nitropropyl groups attached to the nitrogen atoms of ethylenediamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- typically involves the reaction of 1,2-ethanediamine with 2-methyl-2-nitropropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its bifunctional nature.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can undergo redox reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and processes, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N-methyl-: Similar structure but with a methyl group instead of nitropropyl groups.
1,2-Ethanediamine, N,N’-dimethyl-: Contains two methyl groups instead of nitropropyl groups.
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Contains aminoethyl groups instead of nitropropyl groups.
Uniqueness
1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- is unique due to the presence of nitropropyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The nitro groups provide additional sites for redox reactions and substitution, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
22201-10-1 |
|---|---|
Molecular Formula |
C10H22N4O4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N,N'-bis(2-methyl-2-nitropropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H22N4O4/c1-9(2,13(15)16)7-11-5-6-12-8-10(3,4)14(17)18/h11-12H,5-8H2,1-4H3 |
InChI Key |
TVEISDAVLGCLCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


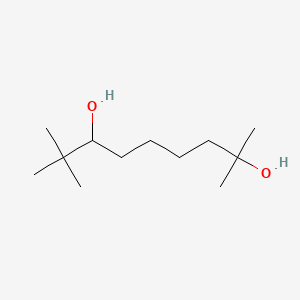


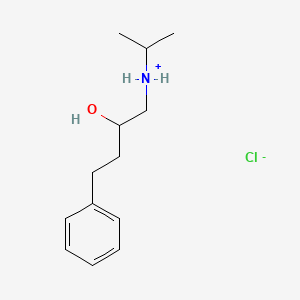
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
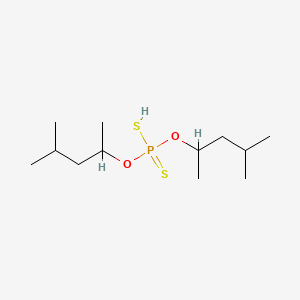
![N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide](/img/structure/B13754149.png)
